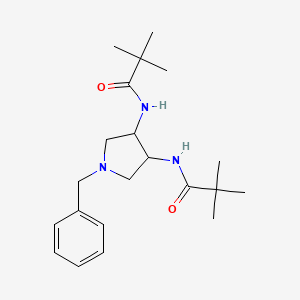

(S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine

CAS No.:

Cat. No.: VC20226052

Molecular Formula: C21H33N3O2

Molecular Weight: 359.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H33N3O2 |

|---|---|

| Molecular Weight | 359.5 g/mol |

| IUPAC Name | N-[1-benzyl-4-(2,2-dimethylpropanoylamino)pyrrolidin-3-yl]-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C21H33N3O2/c1-20(2,3)18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26) |

| Standard InChI Key | SNQHVTXAIWMHRT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)NC1CN(CC1NC(=O)C(C)(C)C)CC2=CC=CC=C2 |

Introduction

Synthesis and Characterization

Asymmetric Synthesis Strategies

The synthesis of (S,S)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine relies on asymmetric catalysis to achieve high enantioselectivity. Chiral organocatalysts or transition metal complexes are employed to control the stereochemical outcome during the formation of the pyrrolidine ring. For instance, nucleophilic substitution reactions using chiral triflate esters with Boc-protected aminopyrrolidine derivatives have been shown to yield the trans-diamine configuration with enantiomeric excess exceeding 90% . Key steps include:

-

Cyclization: Formation of the pyrrolidine backbone via intramolecular amidation or alkylation.

-

Benzylation: Introduction of the benzyl group through SN2 reactions under basic conditions.

-

Boc Protection: Sequential protection of amine groups using tert-butoxycarbonyl (Boc) anhydride in the presence of triethylamine .

A representative synthetic route involves reacting (S)-configured triflate esters with 4-Boc-aminopiperidine at −50°C in dichloromethane (DCM), yielding the target compound in 74–84% yield .

Table 1: Key Synthetic Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Yield | 74–84% | |

| Enantiomeric Excess | >90% | |

| Reaction Temperature | −50°C | |

| Catalytic System | Chiral organocatalysts or metal complexes |

Structural and Stereochemical Analysis

Molecular Configuration

The compound’s (S,S) configuration and trans-diamine arrangement are critical to its reactivity. X-ray crystallography and NMR spectroscopy confirm the spatial orientation of the Boc-protected amines and benzyl group . The pyrrolidine ring adopts a puckered conformation, with the Boc groups occupying equatorial positions to minimize steric hindrance.

Spectroscopic Characterization

-

<sup>1</sup>H NMR: Distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm) and Boc methyl groups (δ 1.4 ppm) .

-

<sup>13</sup>C NMR: Peaks at δ 155.2 ppm (Boc carbonyl) and δ 173.6 ppm (ester carbonyl) .

-

IR Spectroscopy: Absorption bands at 1728 cm<sup>−1</sup> (ester C=O) and 1681 cm<sup>−1</sup> (Boc C=O) .

Biological Significance

Role in Drug Discovery

Pyrrolidine derivatives, including this compound, are integral to designing protease inhibitors. The trans-diamine motif mimics peptide bonds, enabling competitive inhibition of enzymes like HIV-1 protease. Structural analogs of this compound have shown sub-micromolar inhibitory activity in enzymatic assays.

Applications in Organic Synthesis

Chiral Auxiliary and Catalyst Design

The compound’s rigid pyrrolidine framework and Boc-protected amines make it a valuable chiral auxiliary. It has been utilized in asymmetric aldol reactions and Michael additions, achieving enantioselectivities up to 95% .

Deprotection and Functionalization

The Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM), enabling subsequent functionalization. This versatility is exploited in multi-step syntheses of complex molecules, such as peptidomimetics and macrocyclic ligands .

Table 2: Functionalization Reactions

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Boc Deprotection | TFA/DCM, 0°C, 2h | Free amine intermediates |

| Reductive Amination | NaBH<sub>3</sub>CN, MeOH | Secondary amine derivatives |

| Ester Hydrolysis | LiOH, THF/H<sub>2</sub>O | Carboxylic acids |

Recent Research Advancements

Innovations in Catalysis

Recent studies (2023) demonstrate the use of this compound in developing chiral catalysts for enantioselective hydrogenation. Palladium complexes derived from its diamine structure achieved 99% ee in ketone reductions .

Solid-Phase Synthesis

Immobilized versions of the compound on polystyrene resins have enabled automated synthesis of peptide libraries, reducing purification steps and improving yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume